Salicylanilide, 5-chloro-3-(4-chlorophenyl)-4'-fluoro-2'-methyl-
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Overview
Description
4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide is a complex organic compound that features a biphenyl core with various substituents, including chlorine, fluorine, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Substituents: Chlorine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving biphenyl derivatives.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1,2-dicyanobenzene: Similar biphenyl core with different substituents.
2,4-Dichloro-5-fluoropyrimidine: Contains similar halogen substituents but different core structure.
1,2-Dichloro-4-fluoro-5-nitrobenzene: Similar halogen and nitro substituents.
Uniqueness
4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Biological Activity
Salicylanilide, specifically the compound 5-chloro-3-(4-chlorophenyl)-4'-fluoro-2'-methyl- , is a derivative of salicylanilide known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and agricultural chemistry, due to its potential applications as an antimicrobial and antiparasitic agent.
- Molecular Formula : C20H14Cl2FNO2
- Molecular Weight : 390.2 g/mol
- IUPAC Name : 5-chloro-3-(4-chlorophenyl)-4'-fluoro-2'-methyl-2-hydroxybenzamide
The biological activity of salicylanilides often involves their ability to interact with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents (chlorine and fluorine) enhances the lipophilicity of the compound, which may facilitate its penetration into biological membranes and enhance its efficacy against various pathogens.
Biological Activity Overview
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Antimicrobial Activity :
- Salicylanilides have been shown to possess significant antimicrobial properties against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
-
Antiparasitic Activity :
- This compound has demonstrated effectiveness against certain parasites, particularly in veterinary medicine. It is particularly noted for its action against gastropods, which are vectors for various agricultural pests and diseases.
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Antiviral Potential :
- Some studies suggest that salicylanilide derivatives may exhibit antiviral properties, although detailed mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
Activity Type | Pathogen/Target | Efficacy Level | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Moderate | |
Antifungal | Candida albicans | High | |
Antiparasitic | Gastropods | Very High | |
Antiviral | Ebola virus | Preliminary findings |
Detailed Research Findings
-
Antimicrobial Studies :
- A study conducted on various salicylanilide derivatives, including the target compound, revealed that it inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism involved disruption of the bacterial cell wall integrity.
-
Antifungal Efficacy :
- In vitro tests showed that salicylanilide exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the strain tested.
-
Antiparasitic Applications :
- Research has indicated that this compound is effective in controlling gastropod populations, which are known to transmit agricultural diseases. Field trials demonstrated a significant reduction in snail populations when treated with formulations containing salicylanilide derivatives at concentrations around 10 ppm .
Properties
CAS No. |
24283-57-6 |
---|---|
Molecular Formula |
C20H14Cl2FNO2 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C20H14Cl2FNO2/c1-11-8-15(23)6-7-18(11)24-20(26)17-10-14(22)9-16(19(17)25)12-2-4-13(21)5-3-12/h2-10,25H,1H3,(H,24,26) |
InChI Key |
VNFHIWMRMGFNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CC(=C2O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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